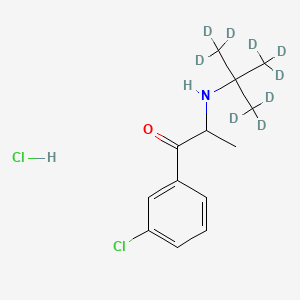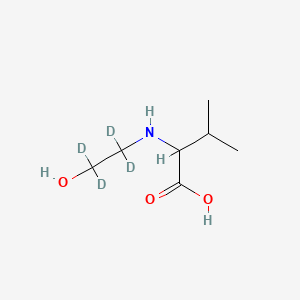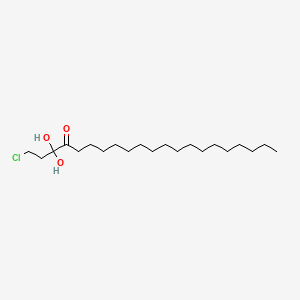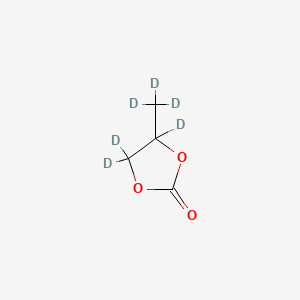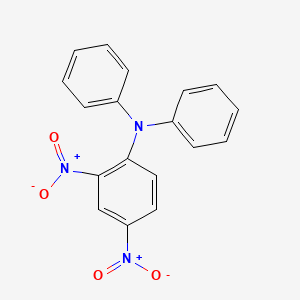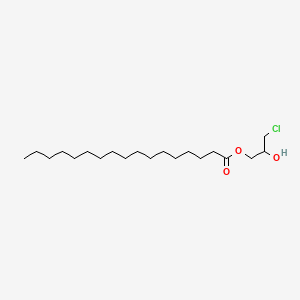
Benzyl (2R)-3-N,N-Dibenzylamino-2-fluoropropanoate-13C3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl (2R)-3-N,N-Dibenzylamino-2-fluoropropanoate-13C3 (BDF-13C3) is a synthetic compound with a variety of applications in scientific research. It is a useful molecule for studying biochemical and physiological processes due to its unique properties. BDF-13C3 is a chiral molecule, meaning it has two versions of the same molecule with different shapes and chemical properties. This makes it a valuable tool for studying the effects of chirality on biochemical and physiological processes.
Mécanisme D'action
BDF-13C3 works by binding to specific proteins in the body, such as enzymes and receptors. The binding of BDF-13C3 to these proteins causes a conformational change in the proteins, which can then lead to changes in the activity of the proteins. This can lead to either an increase or decrease in the activity of the proteins, depending on the type of protein and the type of BDF-13C3 used.
Biochemical and Physiological Effects
BDF-13C3 has been shown to have a variety of biochemical and physiological effects. It can increase or decrease the activity of enzymes and receptors, depending on the type of protein and the type of BDF-13C3 used. BDF-13C3 has also been shown to have anti-inflammatory and anti-oxidant effects, as well as the ability to modulate cell signaling pathways.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using BDF-13C3 for lab experiments is its chirality. Its two different versions can be used to study the effects of chirality on biochemical and physiological processes. The main limitation of using BDF-13C3 is its cost, as it is a relatively expensive compound.
Orientations Futures
The potential future directions for the use of BDF-13C3 in scientific research are numerous. It could be used to study the effects of chirality on drug-receptor interactions, enzyme kinetics, and enzyme inhibition. It could also be used in the study of enzyme-catalyzed reactions, drug metabolism, and the binding of drugs to proteins. BDF-13C3 could also be used to study the effects of chirality on cell signaling pathways and the development of new drugs. Additionally, BDF-13C3 could be used to study the effects of chirality on the pharmacokinetics and pharmacodynamics of drugs. Finally, BDF-13C3 could be used to study the effects of chirality on the metabolism and toxicity of drugs.
Méthodes De Synthèse
BDF-13C3 can be synthesized using a variety of methods. The most common method is the Wittig reaction, which involves the reaction of a phosphorane with an aldehyde or ketone to form an alkene. Other methods for synthesizing BDF-13C3 include the use of Grignard reagents, the Wittig-Horner reaction, and the use of organometallic reagents.
Applications De Recherche Scientifique
BDF-13C3 has a wide range of applications in scientific research. It has been used in the study of enzyme mechanisms, drug metabolism, and the binding of drugs to proteins. It has also been used in the study of chiral recognition and the study of drug-receptor interactions. BDF-13C3 has also been used in the study of enzyme kinetics, enzyme inhibition, and the study of enzyme-catalyzed reactions.
Propriétés
IUPAC Name |
benzyl (2R)-3-(dibenzylamino)-2-fluoro(1,2,3-13C3)propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FNO2/c25-23(24(27)28-19-22-14-8-3-9-15-22)18-26(16-20-10-4-1-5-11-20)17-21-12-6-2-7-13-21/h1-15,23H,16-19H2/t23-/m1/s1/i18+1,23+1,24+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWZWKAWTHAMCLH-LTEZOHICSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)CC(C(=O)OCC3=CC=CC=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)[13CH2][13C@H]([13C](=O)OCC3=CC=CC=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24FNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl (2R)-3-N,N-Dibenzylamino-2-fluoropropanoate-13C3 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-[2-(2-t-Boc-aminoethoxy]ethoxy]ethoxy]-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzoic Acid Methyl Ester](/img/structure/B561959.png)
![2-Amino-4,5,7,8-tetrahydro-6-(N-carbethoxy)thiazolo[5,4-d]azepine](/img/structure/B561962.png)


